

Measuring Intracellular Calcium Mobilization Using the INDO 1 Flow Cytometry Assay

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Compound of Interest

Compound Name: INDO 1

Cat. No.: B149418

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Application Note and Protocol

Introduction

Intracellular calcium (Ca^{2+}) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.^{[1][2]} The ability to accurately measure fluctuations in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) is critical for research in immunology, neuroscience, and drug development. The **INDO 1** acetoxymethyl (AM) ester is a fluorescent, ratiometric indicator dye widely used for quantifying $[\text{Ca}^{2+}]_i$ via flow cytometry.^{[3][4][5]} This application note provides a detailed protocol for using the **INDO 1** assay to measure agonist-induced calcium mobilization in cell suspensions.

Principle of the Assay

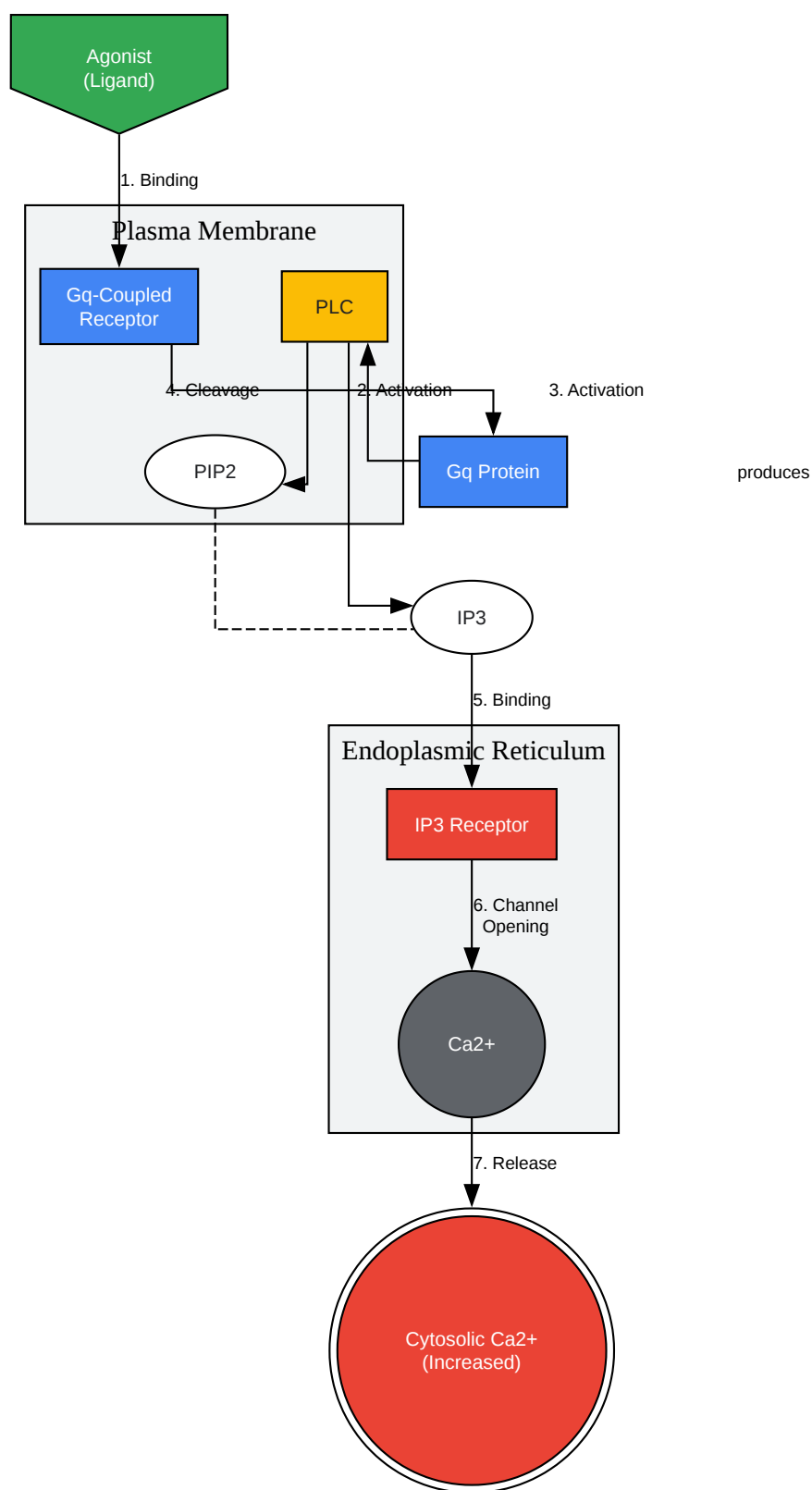
INDO 1 is an ideal dye for flow cytometry because it is excitable by a single ultraviolet (UV) laser source (~350 nm).^{[3][4][5]} Its key feature is a spectral shift upon binding to calcium.^{[5][6][7]}

- Calcium-Free **INDO 1**: Emits light maximally at ~475-500 nm (detected in the blue or green channel).^{[4][5]}
- Calcium-Bound **INDO 1**: Exhibits a significant blue shift in its emission to a maximum of ~400 nm (detected in the violet channel).^{[4][5][6]}

By calculating the ratio of the fluorescence intensities of the bound (~400 nm) to the unbound (~475 nm) forms, a quantitative measure of intracellular calcium concentration can be obtained. [3][8] This ratiometric measurement provides a robust readout that is largely independent of variations in cell number, dye loading efficiency, and photobleaching, which can affect non-ratiometric dyes. [4][9][10]

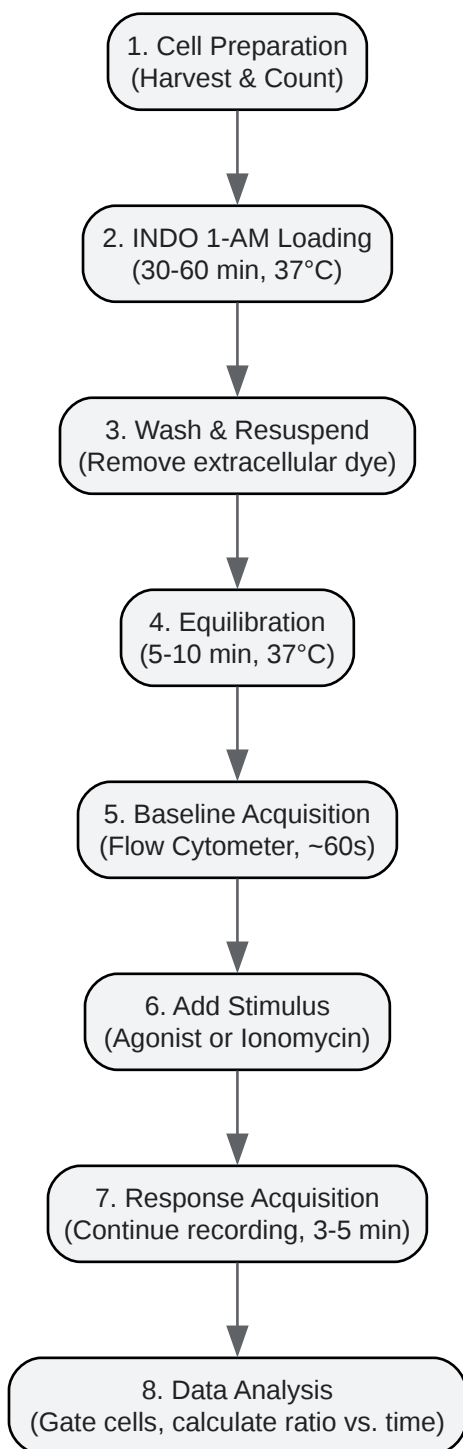
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a common signaling pathway that can be investigated using this assay and the general experimental workflow.



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Gq-coupled receptor signaling pathway leading to calcium release.



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*Experimental workflow for the **INDO 1** calcium flux assay.*

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

I. Materials and Reagents

- **INDO 1**, AM (Acetoxymethyl ester): (e.g., Molecular Probes, Cat. #I-1223)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127 (20% w/v in DMSO): To aid dye dispersion.[\[6\]](#)
- Probenecid: Anion-transport inhibitor to reduce dye leakage (optional but recommended).[\[6\]](#)
- Cell Culture Medium: Appropriate for the cells being used.
- Physiological Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium or PBS.
- Cells of Interest: In a healthy, single-cell suspension.
- Agonist/Stimulant: The compound being tested for its effect on calcium mobilization.
- Ionomycin: A calcium ionophore used as a positive control for maximal calcium influx.[\[8\]](#)
- EGTA: A calcium chelator used as a negative control.[\[8\]](#)
- Flow Cytometer: Equipped with a UV laser (~355 nm) and detectors for violet (~400 nm) and blue (~500 nm) emission.[\[11\]](#)[\[12\]](#)

II. Reagent Preparation

- **INDO 1** Stock Solution (1 mM):
 - Bring the vial of **INDO 1**, AM powder and anhydrous DMSO to room temperature.[\[13\]](#)
 - Dissolve the contents of a 50 µg vial in 50 µL of anhydrous DMSO to create a 1 mM stock solution.[\[11\]](#)

- Store unused stock solution in small aliquots, desiccated and protected from light at -20°C for up to one week.[\[12\]](#)[\[13\]](#)
- Pluronic F-127 (20% Solution):
 - Use a commercially available 20% (w/v) solution in DMSO.
- Probenecid Stock Solution (250 mM):
 - Prepare a stock solution in 1M NaOH and buffer to a physiological pH with your chosen buffer (e.g., HBSS).

III. Cell Staining Protocol

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension. Ensure cell viability is high (>95%).
 - Count the cells and adjust the concentration to 1×10^6 cells/mL in pre-warmed (37°C) cell culture medium or a suitable physiological buffer containing calcium.[\[13\]](#)[\[14\]](#)
- **INDO 1** Loading:
 - For a final **INDO 1** concentration of 3-5 μM , dilute the 1 mM stock solution into the cell suspension. Titration is recommended to find the optimal concentration for your cell type, typically between 1-10 μM .[\[3\]](#)[\[11\]](#)
 - Optional: To improve dye solubility, first mix the required volume of **INDO 1** stock with an equal volume of 20% Pluronic F-127 before adding to the cell suspension. The final Pluronic F-127 concentration should be around 0.02-0.04%.[\[6\]](#)
 - Optional: To prevent dye leakage, add Probenecid to a final concentration of 1-2.5 mM.[\[6\]](#)
 - Vortex the tube gently immediately after adding the dye.
 - Incubate the cells for 30-60 minutes at 37°C, protected from light.[\[11\]](#)[\[13\]](#)[\[14\]](#) Gently mix the cells every 15 minutes to ensure uniform loading.

- Washing:
 - After incubation, centrifuge the cells at 300-400 x g for 5 minutes.[\[11\]](#)
 - Discard the supernatant and wash the cells once with pre-warmed medium or buffer.[\[11\]](#)
[\[13\]](#)
 - Resuspend the cell pellet gently in pre-warmed analysis buffer at a concentration of 1×10^6 cells/mL.[\[8\]](#)
- De-esterification and Equilibration:
 - Allow the cells to rest for an additional 15-30 minutes at 37°C to ensure complete de-esterification of the AM ester by intracellular esterases.[\[6\]](#)[\[13\]](#)[\[14\]](#)
 - Keep cells at 37°C until analysis. Do not place cells on ice, as this can inhibit calcium signaling.

IV. Flow Cytometry Data Acquisition

- Instrument Setup:
 - Use a flow cytometer equipped with a UV laser for excitation (~355 nm).
 - Set up two fluorescence detectors: one for the Ca²⁺-bound **INDO 1** (e.g., a 380/30 or 405/20 nm filter) and one for the Ca²⁺-free **INDO 1** (e.g., a 510/20 or 525/30 nm filter).[\[11\]](#)
 - Set the fluorescence parameters to a linear scale.[\[11\]](#)[\[15\]](#)
 - Create a derived parameter to display the ratio of the two emission channels (e.g., Violet/Blue or FL5/FL4) versus Time.[\[13\]](#)[\[15\]](#)
- Data Acquisition:
 - Equilibrate the **INDO 1**-loaded cell sample at 37°C for 5-10 minutes immediately before acquisition.[\[1\]](#)[\[3\]](#)
 - Begin acquiring events at a low to medium flow rate (e.g., 500-2000 events/second).

- Record a stable baseline of the fluorescence ratio for 40-60 seconds.[16]
- Without stopping acquisition, briefly pause the instrument, uncap the tube, add your agonist at the desired final concentration, and immediately resume acquisition.
- Continue recording data for an additional 3-5 minutes to capture the full kinetic response of the calcium flux.
- Run a positive control using a calcium ionophore like Ionomycin to confirm proper cell loading and determine the maximal response.[8][10]
- Run an unstained cell sample to set detector voltages and check for autofluorescence.

Data Presentation and Analysis

After acquisition, data should be analyzed using appropriate flow cytometry software.

- Gating: Gate on the viable, single-cell population of interest using Forward Scatter (FSC) and Side Scatter (SSC) parameters.
- Kinetic Analysis: Display the calculated ratio of **INDO 1** emissions (Violet/Blue) on the y-axis against Time on the x-axis for the gated population.[15]
- Quantification: Extract key parameters from the kinetic plot for each experimental condition. These values can be summarized in a table for clear comparison.

Table 1: Summary of Quantitative Calcium Flux Data

Condition	Baseline Ratio (Violet/Blue)	Peak Ratio (Violet/Blue)	Time to Peak (seconds)	Fold Change (Peak/Baseline)
Untreated Control	0.45	0.48	N/A	1.07
Agonist X (10 μM)	0.46	2.15	45	4.67
Agonist Y (10 μM)	0.44	1.32	62	3.00
Ionomycin (1 μM)	0.45	3.50	25	7.78

Troubleshooting

- Low Signal/No Response:
 - Cause: Poor dye loading, cell health issues, or inactive agonist.
 - Solution: Optimize **INDO 1** concentration and loading time.[\[3\]](#) Ensure cells are healthy and viable.[\[3\]](#) Confirm agonist activity and use Ionomycin as a positive control to verify loading.[\[16\]](#)
- High Background Signal:
 - Cause: Incomplete removal of extracellular dye or dye compartmentalization.
 - Solution: Ensure thorough washing after loading.[\[13\]](#) Lowering the incubation temperature may reduce compartmentalization.[\[6\]](#)[\[13\]](#)
- Signal Bleaching or Leakage:
 - Cause: Excessive laser power or active dye efflux pumps.
 - Solution: Reduce laser power if possible. Ensure Probenecid is used during loading and in the final analysis buffer to inhibit anion pumps that can extrude the dye.[\[6\]](#)

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